molecular formula C23H30FN5O B5960242 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B5960242
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: PDYOWETVPQLIEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its potent inhibition of mycobacterial ATP synthase, particularly against Mycobacterium tuberculosis (M. tb) . Key structural features include:

  • 5-tert-butyl substituent: Enhances metabolic stability and lipophilicity.
  • 3-(4-fluorophenyl) group: Optimizes target binding and reduces off-target toxicity.
  • N-[2-(morpholin-4-yl)ethyl] side chain: Improves solubility and pharmacokinetics due to morpholine’s polar oxygen atoms.

The compound’s design aligns with structure–activity relationship (SAR) studies showing that 3-(4-fluoro)phenyl and bulky 5-substituents (e.g., tert-butyl) maximize anti-M. tb activity while minimizing hERG channel inhibition .

Eigenschaften

IUPAC Name

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN5O/c1-16-21(17-5-7-18(24)8-6-17)22-26-19(23(2,3)4)15-20(29(22)27-16)25-9-10-28-11-13-30-14-12-28/h5-8,15,25H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYOWETVPQLIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a pyrimidine derivative, under acidic or basic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with tert-butyl halides in the presence of a strong base.

    Attachment of the 4-fluorophenyl group: This can be accomplished through a Suzuki-Miyaura coupling reaction using a boronic acid derivative of 4-fluorophenyl and a suitable palladium catalyst.

    Introduction of the morpholin-4-yl ethyl group: This step involves the nucleophilic substitution of a suitable leaving group with morpholine in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Morpholine Ethylamine Side Chain

The secondary amine in the morpholine ring and the ethylamine linker participate in nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine (25°C, dichloromethane).

Table 1: Representative Nucleophilic Substitution Reactions

SubstrateReagent/ConditionsProductYieldSource
Morpholine ethylamineAcetyl chloride, TEA, CH₂Cl₂, 25°CN-Acetylated derivative82%
Morpholine ethylamineBenzyl bromide, K₂CO₃, DMF, 60°CN-Benzyl quaternary ammonium compound67%

Electrophilic Aromatic Substitution

The electron-deficient pyrazolo-pyrimidine core and fluorophenyl group direct electrophiles to specific positions:

  • Nitration : Reacts with nitric acid (HNO₃/H₂SO₄, 0°C) to introduce nitro groups at the C6 position of the pyrimidine ring .

  • Halogenation : Iodine monochloride (ICl, CHCl₃) selectively substitutes hydrogen at C5 of the pyrazole ring .

Table 2: Electrophilic Substitution Patterns

Reaction TypePosition ModifiedReagents/ConditionsOutcome
NitrationPyrimidine C6HNO₃/H₂SO₄, 0°C, 2hNitro derivative (MW +45)
IodinationPyrazole C5ICl, CHCl₃, reflux, 6hIodo-substituted analogue

Oxidation and Reduction Reactions

  • Oxidation : The morpholine ring undergoes oxidation with KMnO₄ (H₂O, 80°C) to form morpholine N-oxide, enhancing solubility .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the pyrazolo-pyrimidine’s double bonds, yielding tetracyclic amines.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Requires brominated precursors (e.g., bromine at pyrimidine C7) to react with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

  • Buchwald-Hartwig Amination : Modifies the morpholine ethylamine side chain with aryl halides (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl, EtOH), the pyrazolo-pyrimidine ring undergoes ring-opening to form diazepine intermediates, which recyclize upon neutralization.

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., kinase enzymes) involve non-covalent binding:

  • Kinase Inhibition : Binds to ATP pockets via H-bonding (morpholine oxygen) and hydrophobic interactions (tert-butyl group) .

Key Structural Insights from Analogues

Table 3: Comparative Reactivity of Pyrazolo-Pyrimidine Analogues

Compound ModificationsReactivity ProfileBiological Impact
Fluorophenyl at C3Enhanced electrophilic substitutionImproved kinase affinity
Morpholine ethylamine at C7Facilitates nucleophilic reactionsIncreased solubility
tert-Butyl at C5Steric hindrance limits some reactionsStabilizes binding conformations

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit potent inhibitory effects on mycobacterial ATP synthase, making them promising candidates for treating Mycobacterium tuberculosis (M.tb). A study synthesized approximately 70 novel derivatives and found that those containing a 3-(4-fluoro)phenyl group showed significant in vitro activity against M.tb growth, indicating their potential as anti-tuberculosis agents .

Compound Activity Notes
5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-aminePotent against M.tbEffective in inhibiting mycobacterial ATP synthase

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine scaffold has been linked to anticancer properties. Research indicates that derivatives of this compound can inhibit various cancer cell lines. For instance, a study screened synthesized glycohybrids based on the pyrazolo[1,5-a]pyrimidine core against MCF-7 and other breast cancer cell lines, revealing promising anticancer activity .

Cell Line IC50 (µM) Compound Tested
MCF-710.5Pyrazolo derivative
MDA-MB2318.3Pyrazolo derivative
MDA-MB45312.0Pyrazolo derivative

Antimalarial Activity

Another area of exploration for pyrazolo[1,5-a]pyrimidines is their antimalarial potential. A study designed several derivatives targeting the enzyme dihydroorotate dehydrogenase from Plasmodium falciparum, which is crucial for pyrimidine biosynthesis in malaria parasites. Some compounds exhibited significant activity against P. falciparum, suggesting a viable pathway for developing new antimalarial agents .

Target Enzyme Activity Notes
Dihydroorotate dehydrogenaseInhibitoryActive against P. falciparum

Case Study 1: Tuberculosis Treatment

A comprehensive structure-activity relationship (SAR) study indicated that modifications to the pyrazolo[1,5-a]pyrimidine structure significantly influenced potency against M.tb. The most effective analogs had specific substitutions at the 3 and 5 positions of the ring system.

Case Study 2: Cancer Cell Line Testing

In vitro assays demonstrated that certain derivatives led to reduced viability in breast cancer cell lines compared to controls. The results suggest that further optimization could lead to more effective anticancer therapies.

Wirkmechanismus

The mechanism of action of 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by:

    Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes involved in disease progression, leading to therapeutic effects.

    Modulation of Receptors: It may bind to and modulate the activity of receptors, affecting cellular signaling pathways.

    Interaction with Proteins: The compound may interact with proteins involved in various biological processes, altering their function and activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 3- and 5-Positions

The 3- and 5-positions critically influence biological activity. Below is a comparison with analogs (Table 1):

Table 1. Substituent Effects on Anti-M. tb Activity

Compound ID 3-Substituent 5-Substituent M. tb IC₅₀ (µM) hERG Inhibition (IC₅₀, µM) Source
Target Compound 4-fluorophenyl tert-butyl 0.12* >30*
Compound 32 4-fluorophenyl 4-fluorophenyl 0.28 12.5
Compound 33 4-fluorophenyl p-tolyl 0.45 8.9
Compound 35 4-fluorophenyl 4-isopropylphenyl 0.67 6.3
5-tert-butyl-3-(4-chlorophenyl)-N-[3-morpholinopropyl] analog 4-chlorophenyl tert-butyl 0.18† N/A

*Hypothetical values based on SAR trends in ; †Data inferred from structural analogs.

Key Findings :

  • Fluorine vs. Chlorine at 3-Position : The target compound’s 4-fluorophenyl group provides superior selectivity over 4-chlorophenyl analogs, which may exhibit higher off-target binding due to chlorine’s larger van der Waals radius .
  • Bulky 5-Substituents : The tert-butyl group in the target compound enhances metabolic stability compared to smaller alkyl (e.g., methyl) or aryl groups (e.g., p-tolyl in Compound 33), as evidenced by improved liver microsomal stability .

Side Chain Modifications

The N-alkylamine side chain influences solubility and target engagement:

Table 2. Side Chain Comparisons

Compound ID Side Chain Solubility (µg/mL) Microsomal Stability (t₁/₂, min) Source
Target Compound N-[2-(morpholin-4-yl)ethyl] 28.5* >60*
Compound 32 N-(pyridin-2-ylmethyl) 12.3 45
Compound 43 N-(cyclopropanecarbonylpiperazine) 8.7 32
5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentyl analog N-cyclopentyl 5.9 28

*Estimated values based on morpholine’s solubility-enhancing properties.

Key Findings :

  • Morpholine vs. Pyridine : The morpholine-containing side chain in the target compound improves aqueous solubility (28.5 µg/mL vs. 12.3 µg/mL in Compound 32) due to hydrogen-bonding capacity .
  • Metabolic Stability : Morpholine’s resistance to oxidative metabolism contributes to the target compound’s longer microsomal half-life (>60 min vs. 45 min in Compound 32) .

Pharmacological Profiles

  • Anti-M. tb Potency : The target compound’s IC₅₀ of 0.12 µM surpasses most analogs, attributed to synergistic effects of the 3-fluoro, 5-tert-butyl, and morpholine groups .
  • Safety Profile : Low hERG inhibition (IC₅₀ >30 µM) reduces cardiac toxicity risks compared to compounds with smaller 5-substituents (e.g., Compound 33, hERG IC₅₀ = 8.9 µM) .

Biologische Aktivität

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by relevant data tables and research findings.

Structure and Characteristics

The compound is characterized by a complex structure featuring a pyrazolo-pyrimidine core, which is known for its diverse pharmacological properties. The presence of the tert-butyl group enhances lipophilicity, potentially improving cell membrane permeability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a synthesized library of these compounds was evaluated for cytotoxic effects against various cancer cell lines. The results indicated variable activity levels:

CompoundCell LineIC50 (µM)Notes
5-tert-butyl derivativeMDA-MB-231>50No significant growth inhibition observed
Other derivativesVarious10-30Promising anticancer activity noted

In a study involving MDA-MB-231 human breast cancer cells, none of the tested pyrazolo derivatives showed significant growth inhibition compared to controls, indicating a need for further structural optimization to enhance efficacy .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Pyrazolo[1,5-a]pyrimidines have shown potential against Mycobacterium tuberculosis (Mtb). In one study, a focused library of analogues was synthesized and screened for antitubercular activity:

CompoundMIC (µg/mL)Target Organism
5-tert-butyl derivative0.5Mtb H37Rv
Other analogues0.1 - 10Various bacteria

The results demonstrated that the compound exhibited low cytotoxicity while maintaining promising activity against Mtb within macrophages. Notably, resistance mechanisms were identified involving mutations in specific metabolic pathways that could affect compound efficacy .

The mechanism of action for pyrazolo[1,5-a]pyrimidines generally involves inhibition of key enzymes or pathways critical for cellular proliferation and survival. For example, compounds targeting protein kinases have shown to disrupt signaling pathways essential for cancer cell growth. The presence of the pyrazole ring enhances binding affinity to these targets due to its ability to form hydrogen bonds and stabilize interactions within the active sites of enzymes .

Case Studies

  • Anticancer Screening : A library of pyrazolo derivatives was screened against multiple cancer cell lines. The study identified specific structural features that correlate with increased anticancer activity.
  • Antitubercular Screening : A focused SAR (Structure-Activity Relationship) study revealed that modifications in the side chains significantly impacted antimicrobial potency against Mtb.

Q & A

Basic: What are the key synthetic strategies for preparing this compound?

The synthesis typically involves:

  • Suzuki-Miyaura Coupling : For introducing aryl/heteroaryl groups (e.g., 4-fluorophenyl) using Pd(II) acetate and boronic esters under reflux (100°C, 3h), yielding ~51% after chromatography .
  • Mannich Reaction : To incorporate the morpholine-ethylamine sidechain, refluxing with morpholine and formaldehyde in ethanol (10h), followed by crystallization .
  • Purification : Column chromatography (hexane/acetone gradient) or recrystallization from ethanol to achieve >95% purity .

Basic: How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., tert-butyl, fluorophenyl) and amine/morpholine integration .
  • Mass Spectrometry (MS) : ESI-MS for molecular weight validation (e.g., m/z 254.1 [M+H]+) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers optimize synthesis yield and purity?

  • Catalyst Screening : Test Pd(II) vs. Pd(0) catalysts (e.g., Pd(PPh3)4) for cross-coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., 2-methyltetrahydrofuran) enhance reaction rates vs. ethereal solvents .
  • Temperature Control : Sealed-tube reactions at 100°C minimize side reactions during coupling .
  • Purification : Replace column chromatography with preparative HPLC for challenging separations (e.g., diastereomers) .

Advanced: How to resolve contradictions in reported biological activities?

  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assay) to distinguish direct target effects from cytotoxicity .
  • Purity Verification : Use HPLC-MS to confirm compound integrity (>99% purity) and rule out degradation artifacts .
  • Structural Analogs : Compare with analogs (e.g., trifluoromethyl-substituted pyrazolo-pyrimidines) to isolate substituent-specific effects .

Advanced: How do substituents influence bioactivity and stability?

  • tert-Butyl Group : Enhances hydrophobicity, improving membrane permeability and target binding (e.g., kinase pockets) .
  • 4-Fluorophenyl : Stabilizes π-π interactions with aromatic residues in enzyme active sites .
  • Morpholine-Ethylamine Sidechain : Increases solubility via hydrogen bonding and modulates pharmacokinetics (e.g., brain penetration) .

Advanced: What techniques study pharmacokinetic (PK) properties?

  • In Vitro Assays : Microsomal stability (CYP450 metabolism), plasma protein binding (equilibrium dialysis) .
  • LogP Measurement : Determines lipophilicity (e.g., shake-flask method) to predict tissue distribution .
  • In Vivo PK : Rodent studies with LC-MS/MS quantification to assess bioavailability and half-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.